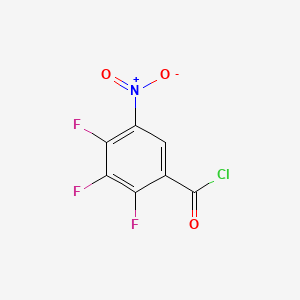

2,3,4-Trifluoro-5-nitrobenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

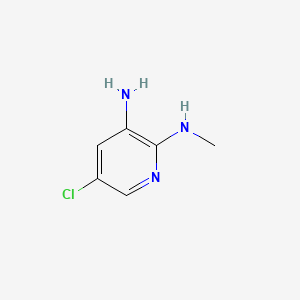

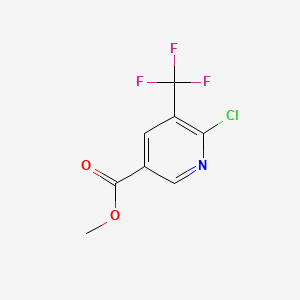

2,3,4-Trifluoro-5-nitrobenzoyl chloride is a chemical compound with the molecular formula C7HClF3NO3 and a molecular weight of 239.536 . It is also known by other synonyms such as Benzoyl chloride, 2,3,4-trifluoro-5-nitro- .

Molecular Structure Analysis

The molecular structure of 2,3,4-Trifluoro-5-nitrobenzoyl chloride consists of seven carbon atoms, one hydrogen atom, one chlorine atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms . The exact mass is 238.959702 .Chemical Reactions Analysis

While specific chemical reactions involving 2,3,4-Trifluoro-5-nitrobenzoyl chloride are not available, it’s worth noting that trifluorobenzoyl chloride compounds are often used as reagents in various chemical reactions .Physical And Chemical Properties Analysis

2,3,4-Trifluoro-5-nitrobenzoyl chloride has a density of 1.7±0.1 g/cm3, a boiling point of 277.5±35.0 °C at 760 mmHg, and a flash point of 121.6±25.9 °C . The compound is also characterized by a LogP value of 1.47 and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including 2-nitrobenzyl, 3-nitrophenyl, and others, have shown promise in synthetic chemistry. These groups are in the developmental stage and are applied in the synthesis of complex molecules, suggesting that related compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride could have applications in light-sensitive or photo-activated synthetic processes (B. Amit, U. Zehavi, A. Patchornik, 1974).

Degradation Studies and Environmental Impact

Research on compounds like nitisinone, which shares some structural similarities with 2,3,4-Trifluoro-5-nitrobenzoyl chloride, focuses on their stability, degradation pathways, and environmental impact. These studies are crucial for understanding the lifecycle and safety profile of chemical compounds used in various applications, including pharmaceuticals (H. Barchańska et al., 2019).

Electron Transport System Activity

Investigations into the electron transport system (ETS) activity in soils, sediments, and pure cultures provide insights into microbial bioactivity. Compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride could potentially influence ETS activity, contributing to research in microbiology and soil science (Trevors Jt, 1984).

Luminescent Micelles for Sensing Applications

The development of luminescent micelles for sensing toxic and hazardous materials, including nitroaromatic and nitramine explosives, showcases the intersection of supramolecular chemistry and materials science. Compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride could be key in creating new materials for detecting hazardous substances (Shashikana Paria et al., 2022).

High-Energetic Materials

The crystal structure, thermolysis, and applications of high-energetic materials, such as 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO), are critical for the development of less sensitive and more stable energetic compounds. This research area might benefit from the unique properties of 2,3,4-Trifluoro-5-nitrobenzoyl chloride in creating safer and more efficient energetic materials (Gurdip Singh, S. Felix, 2003).

Safety And Hazards

Future Directions

While specific future directions for 2,3,4-Trifluoro-5-nitrobenzoyl chloride are not available, it’s worth noting that the development of fluorinated organic chemicals, such as trifluoromethylpyridines, is becoming an increasingly important research topic . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields , suggesting potential future directions for related compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride.

properties

IUPAC Name |

2,3,4-trifluoro-5-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF3NO3/c8-7(13)2-1-3(12(14)15)5(10)6(11)4(2)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUKHVHAIIEWJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trifluoro-5-nitrobenzoyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.